8-Bromobicyclo[5.1.0]octane

Catalog No.
S15114151
CAS No.
62653-31-0
M.F
C8H13Br
M. Wt
189.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromobicyclo[5.1.0]octane

CAS Number

62653-31-0

Product Name

8-Bromobicyclo[5.1.0]octane

IUPAC Name

8-bromobicyclo[5.1.0]octane

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2

InChI Key

RDEWJNLWKSBRBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2Br)CC1

8-Bromobicyclo[5.1.0]octane is a bicyclic organic compound with the molecular formula C8H13BrC_8H_{13}Br. It features a unique bicyclic structure characterized by a bridged bicycloalkane framework, which includes a bromine substituent at the bridgehead position. This compound is notable for its structural strain, which influences its chemical reactivity and potential applications in organic synthesis and materials science. The compound's structure can be visualized as two fused cyclopentane rings with a bromine atom attached to one of the bridgehead carbons, contributing to its distinctive properties and reactivity patterns .

, primarily due to the presence of the bromine atom, which can be substituted or eliminated in different reaction conditions. Key reaction types include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, elimination of bromine can occur, resulting in the formation of double bonds within the bicyclic structure.
  • Electrophilic Addition: The strained C–C bonds in the bicyclic framework are susceptible to electrophilic attack, facilitating reactions that lead to ring-opening or rearrangements .

Several synthetic routes have been developed for 8-bromobicyclo[5.1.0]octane:

  • Direct Bromination: Bicyclo[5.1.0]octane can be brominated using bromine or N-bromosuccinimide under controlled conditions to yield 8-bromobicyclo[5.1.0]octane.
  • Cyclization Reactions: Starting from suitable precursors like cyclopentadiene derivatives, cyclization reactions can be employed to construct the bicyclic framework followed by bromination.
  • Functional Group Transformations: Pre-existing bicyclic compounds can undergo functional group transformations that introduce a bromine atom at the desired position .

8-Bromobicyclo[5.1.0]octane has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive nature.
  • Material Science: Its unique structural properties may lend themselves to applications in developing new materials with specific mechanical or chemical properties.
  • Pharmaceutical Chemistry: As a building block, it may contribute to the design of novel pharmaceuticals, particularly those targeting specific biological pathways .

Interaction studies involving 8-bromobicyclo[5.1.0]octane primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry contexts. Understanding these interactions is crucial for predicting its behavior in various chemical environments and for optimizing its use in synthetic pathways and material formulations.

Several compounds share structural similarities with 8-bromobicyclo[5.1.0]octane, including:

  • Bicyclo[3.3.0]octane: A less strained bicyclic structure that may exhibit different reactivity patterns due to lower ring strain.
  • Bicyclo[4.2.0]octane: Another variant with distinct bridging patterns that influence its chemical properties.
  • 8,8-Dibromobicyclo[5.1.0]octane: A dibrominated derivative that presents additional reactivity opportunities compared to its monobrominated counterpart.

Comparison Table

CompoundStructure TypeUnique Features
8-Bromobicyclo[5.1.0]octaneBicyclicHigh strain, reactive bromine substituent
Bicyclo[3.3.0]octaneLess strainedMore stable structure, different reactivity
Bicyclo[4.2.0]octaneIntermediate strainUnique bridging leading to varied properties
8,8-Dibromobicyclo[5.1.0]octaneDibrominatedIncreased reactivity due to two bromine atoms

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 8-bromobicyclo[5.1.0]octane often rely on cyclopropanation and subsequent halogenation. A notable method involves the reaction of cycloheptene with bromoform under basic conditions. In this approach, cycloheptene undergoes dibromination at the 8,8-positions via a base-mediated cycloaddition. For example, treatment of cycloheptene with bromoform and potassium tert-butylate in anhydrous pentane at temperatures ranging from -5°C to 20°C yields 8,8-dibromobicyclo[5.1.0]octane in 90% yield. The reaction proceeds through a stepwise mechanism: deprotonation of bromoform generates a dibromocarbene intermediate, which inserts into the cycloheptene double bond to form the bicyclic framework.

Table 1: Reaction Conditions for 8,8-Dibromobicyclo[5.1.0]octane Synthesis

ComponentQuantity/Details
Cycloheptene3.65 g (38 mmol)
Bromoform4.9 mL (57 mmol)
Potassium tert-butylate8.52 g (76 mmol)
SolventAnhydrous pentane
Temperature-5°C to 20°C
Yield90%

Purification via silica gel chromatography (cyclohexane/ethyl acetate) ensures isolation of the product as a colorless oil. This method’s efficiency stems from the mild conditions and high regioselectivity, though scalability may be limited by the use of stoichiometric base.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed strategies for constructing bicyclo[5.1.0]octane frameworks remain underexplored in the context of brominated derivatives. While palladium- or nickel-catalyzed cross-couplings are widely employed in cyclopropane synthesis, their application to 8-bromobicyclo[5.1.0]octane is not extensively documented in the literature. However, photoinduced methods, such as light-driven cyclopropanation, offer a promising alternative. For instance, diazomethane-based cyclopropanation under UV irradiation has been used to synthesize norcarane analogs, though direct extensions to brominated systems require further study. Future research could explore copper- or iron-catalyzed halogenation to introduce bromine post-cyclization, leveraging metals to enhance selectivity.

Halogenation Techniques for Bridged Bicyclic Systems

Halogenation of bicyclo[5.1.0]octane derivatives often involves electrophilic bromination or radical-based mechanisms. In the case of 8-bromonorcarane (a related structure), the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism enables nucleophilic substitution at the cyclopropane ring. Bromine radicals, generated via single-electron transfer, abstract hydrogen from the bridgehead position, forming a cyclopropyl radical that reacts with bromide ions to install the bromine substituent.

For 8-bromobicyclo[5.1.0]octane, bromonium ion intermediates play a critical role. Electrophilic bromine attacks the strained double bond of norbornene analogs, forming a bromonium ion that undergoes ring-opening with bromide to yield vicinal dibromides. Stereochemical outcomes depend on the attack trajectory (endo vs. exo), with exo selectivity predominating due to reduced steric hindrance.

Stereoselective Synthesis and Chiral Resolution Methods

Achieving stereocontrol in 8-bromobicyclo[5.1.0]octane synthesis remains challenging due to the compound’s rigid bicyclic framework. However, enzymatic resolution and chiral auxiliaries have shown promise. For example, enantioselective binding of bicyclo[5.1.0]octanyl derivatives to bovine opsin highlights the potential for biocatalytic resolution. Additionally, diastereomeric salt formation using chiral amines (e.g., cinchonidine) can separate enantiomers, though this approach requires optimization for brominated analogs.

Recent advances in asymmetric catalysis, such as chiral Lewis acid-mediated cyclopropanation, could further enhance stereoselectivity. For instance, zinc iodide complexes have been employed to induce asymmetry in norcarane synthesis, though their application to brominated systems warrants investigation.

Cyclopropane Ring-Opening and Rearrangement Pathways

The cyclopropane ring in 8-bromobicyclo[5.1.0]octane exhibits remarkable reactivity due to the inherent strain energy associated with the three-membered ring system [1]. The ring-opening pathways of this bicyclic system proceed through distinct mechanistic routes that are fundamentally governed by the relief of ring strain and the stabilization of resulting intermediates [2] [3].

Silver perchlorate-promoted ring expansion reactions represent one of the most thoroughly studied pathways for cyclopropane ring-opening in bicyclo[5.1.0]octane derivatives [2] [3]. When 8,8-dibromobicyclo[5.1.0]octane undergoes silver perchlorate-promoted solvolysis, the reaction proceeds with stereospecific departure of the exo halogen atom, leading exclusively to trans-cycloalkenyl products [2] [4]. This stereochemical outcome provides compelling evidence for a concerted disrotatory ring-opening mechanism that follows Woodward-Hoffmann orbital symmetry rules [4].

The ring-opening process involves initial coordination of the silver ion to the exo bromine atom, followed by concerted carbon-carbon bond cleavage and formation of the expanded ring system [3]. Experimental evidence indicates that the reaction proceeds through a cyclopropyl cation intermediate, where the positive charge is stabilized by hyperconjugative interactions with the surrounding carbon framework [4] [2].

Computational studies have revealed that the ring-opening barriers for bicyclic cyclopropane systems are significantly influenced by the degree of substitution and the nature of the leaving group [5]. The activation energies for ring-opening typically range from 20 to 35 kilocalories per mole, with the exact value depending on the specific substitution pattern and reaction conditions [5] [6].

Nucleophilic Substitution at the Bridgehead Bromine Center

Nucleophilic substitution reactions at the bridgehead position of 8-bromobicyclo[5.1.0]octane proceed through mechanisms that are fundamentally different from those observed in acyclic systems [7] [8]. The rigid bicyclic framework imposes severe geometric constraints that significantly influence both the reaction pathway and the relative reactivity toward nucleophilic attack [9] [8].

Solvolysis studies have demonstrated that bridgehead bromides in bicyclic systems exhibit dramatically reduced reactivity compared to their acyclic counterparts [9] [8]. The rate of solvolysis for 1-bromobicyclo[2.2.2]octane is approximately six orders of magnitude slower than that of tertiary butyl bromide, reflecting the destabilizing effect of the rigid bicyclic structure on carbocation formation [9].

The nucleophilic substitution mechanism at the bridgehead position typically follows a limiting SN1 pathway, characterized by rate-determining ionization followed by rapid nucleophile capture [8] [7]. The formation of the bridgehead carbocation is energetically unfavorable due to the inability of the rigid framework to adopt the planar geometry preferred for carbocation stabilization [8].

Kinetic studies have revealed that the rate of nucleophilic substitution is highly sensitive to the nature of the nucleophile and the solvent system [8] [10]. In nucleophilic solvents such as methanol and ethanol, enhanced rates are observed due to nucleophilic assistance during the ionization process [8]. This assistance manifests as partial bond formation between the nucleophile and the carbon center concurrent with carbon-bromine bond cleavage.

The following table summarizes key kinetic parameters for nucleophilic substitution reactions at bridgehead positions:

SubstrateSolventTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kcal/mol)
1-Bromobicyclo[2.2.2]octaneMethanol251.2 × 10⁻⁸32.5
1-Bromobicyclo[3.1.1]heptaneMethanol254.8 × 10⁻⁶28.3
Tertiary butyl bromideMethanol251.5 × 10⁻²22.1

Transition State Analysis of Bicyclic System Transformations

Transition state theory provides a fundamental framework for understanding the kinetics and mechanisms of bicyclic system transformations [11] [6]. The transition states for 8-bromobicyclo[5.1.0]octane reactions are characterized by partial bond breaking and formation processes that occur simultaneously to minimize the overall activation energy [11].

For silver perchlorate-promoted ring expansions, computational studies have identified transition states that exhibit significant elongation of both the carbon-bromine bond and the breaking cyclopropane carbon-carbon bond [6] [2]. The transition state geometry shows a nearly linear arrangement of the departing bromine atom, the carbon center, and the incoming nucleophile, consistent with an SN2-like mechanism [6].

The activation free energy for ring expansion reactions typically ranges from 25 to 30 kilocalories per mole, with the exact value depending on the substitution pattern and reaction conditions [6] [11]. The entropy of activation is generally negative, reflecting the ordered nature of the transition state where multiple bond reorganizations occur simultaneously [11].

Transition state analysis reveals that the rate-determining step in most bicyclic transformations involves the initial breaking of the most strained bond in the system [6] [5]. For 8-bromobicyclo[5.1.0]octane, this corresponds to either the carbon-bromine bond in substitution reactions or the cyclopropane carbon-carbon bond in ring-opening processes [6].

The geometric parameters of transition states have been characterized through both experimental kinetic isotope effects and theoretical calculations [6] [11]. Primary kinetic isotope effects of 1.2 to 1.8 are typically observed for carbon atoms undergoing bond breaking, while secondary isotope effects of 1.05 to 1.15 are found for adjacent carbon centers [6].

Strain Energy Effects on Reaction Thermodynamics

The strain energy inherent in the bicyclo[5.1.0]octane framework profoundly influences the thermodynamics of all chemical transformations involving this system [12] [13] [14]. The bicyclo[5.1.0]octane structure contains approximately 27 kilocalories per mole of strain energy, primarily localized in the cyclopropane ring [12] [13].

Thermodynamic measurements have established that the heat of formation for bicyclo[5.1.0]octane in the gas phase is -17 ± 3 kilojoules per mole, significantly higher than that of the corresponding strain-free reference compound [13] [15]. This elevated enthalpy of formation directly reflects the destabilizing effect of ring strain on the molecular structure [13].

The strain energy provides a substantial driving force for ring-opening reactions, with typical reaction enthalpies ranging from -20 to -35 kilocalories per mole for conversion to unstrained products [14] [13]. This thermodynamic favorability explains the high reactivity of bicyclo[5.1.0]octane derivatives toward ring-opening transformations despite the substantial activation barriers involved [14].

Comparative studies of bicyclic strain energies reveal systematic trends based on ring size and bridging patterns [16] [13]. The following table presents strain energy data for related bicyclic systems:

CompoundStrain Energy (kcal/mol)Heat of Formation (kJ/mol)Reference State
Bicyclo[5.1.0]octane27.2-17.0Gas phase
Bicyclo[4.1.0]heptane26.8-36.7Liquid phase
Bicyclo[3.1.0]hexane32.1-12.4Gas phase
Bicyclo[2.1.0]pentane54.3+42.8Gas phase

The relationship between strain energy and reactivity follows a predictable pattern where higher strain energies correlate with increased reaction rates for ring-opening processes [14] [17]. However, this correlation is modulated by electronic effects and steric considerations that can either enhance or diminish the intrinsic reactivity of the strained system [17].

Computational studies using density functional theory methods have provided detailed insights into the distribution of strain energy within the bicyclo[5.1.0]octane framework [5] [18]. These calculations reveal that approximately 85% of the total strain energy is localized in the cyclopropane ring, with the remainder distributed throughout the seven-membered ring portion of the molecule [5].

Building Block for Polycyclic Natural Product Analogues

8-Bromobicyclo[5.1.0]octane has emerged as a valuable synthetic intermediate for constructing complex polycyclic frameworks that mimic natural product architectures. The unique bicyclic structure, featuring a seven-membered ring fused to a three-membered cyclopropane ring, provides access to strained molecular scaffolds that are challenging to synthesize through conventional approaches [1] [2].

The compound serves as a versatile precursor for the synthesis of bridged bicyclic systems commonly found in natural products. Research has demonstrated that the bicyclo[5.1.0]octane framework can be systematically elaborated to generate more complex polycyclic architectures through strategic bond formations and ring expansions [3] [1]. The inherent strain energy within the cyclopropane ring (approximately 27-30 kcal/mol) provides a thermodynamic driving force for ring-opening reactions that can be harnessed for constructing larger ring systems [4].

Studies have shown that 8-bromobicyclo[5.1.0]octane derivatives undergo facile transformations to produce bicyclo[4.4.1] and bicyclo[5.4.1] systems, which are core structural elements in natural products such as cyclocitrinol and cerorubenic acid-III [5]. The synthetic utility stems from the ability to selectively cleave the strained cyclopropane bond under controlled conditions, leading to reactive intermediates that can be trapped with various nucleophiles or participate in cyclization reactions [6] [2].

The compound has proven particularly valuable in accessing trans-fused bicyclic systems, which are notoriously difficult to synthesize due to their high strain energy. Research indicates that 8-bromobicyclo[5.1.0]octane can serve as a precursor to trans-bicyclo[3.3.0]octane derivatives through carefully orchestrated ring-opening and cyclization sequences [2]. These structural motifs are present in numerous bioactive natural products and represent important synthetic targets.

Cross-Coupling Reactions via Bromine-Mediated Bond Formation

The bromine substituent at the bridgehead position of 8-bromobicyclo[5.1.0]octane enables a wide range of palladium-catalyzed cross-coupling reactions, providing access to diverse functionalized derivatives. The strategic placement of the bromine atom allows for selective activation and subsequent coupling with various organometallic reagents [7] [8] [9].

Suzuki-Miyaura Coupling Reactions

8-Bromobicyclo[5.1.0]octane readily participates in Suzuki-Miyaura cross-coupling reactions with organoboron compounds under standard palladium catalysis conditions [10] [8]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate with appropriate phosphine ligands in the presence of a base like potassium carbonate or sodium hydroxide [11]. Reaction temperatures generally range from 80°C to 120°C, with yields typically falling between 75-90% [7] [8].

The coupling reactions show excellent functional group tolerance, allowing for the introduction of various aryl, heteroaryl, and alkenyl substituents at the bridgehead position. Research has demonstrated successful coupling with electron-rich and electron-deficient arylboronic acids, as well as heteroarylboronic acids containing nitrogen, oxygen, and sulfur heteroatoms [12] [13]. The reactions proceed through the standard oxidative addition, transmetalation, and reductive elimination mechanism characteristic of palladium-catalyzed cross-coupling processes [9].

Negishi and Stille Coupling Reactions

8-Bromobicyclo[5.1.0]octane also serves as an effective substrate for Negishi coupling with organozinc reagents and Stille coupling with organostannanes [14] [11]. Negishi coupling conditions typically involve zinc chloride or zinc bromide with the organozinc reagent in the presence of palladium catalysts at temperatures ranging from 25°C to 80°C. These reactions offer superior functional group tolerance compared to Suzuki coupling and often proceed under milder conditions [11].

Stille coupling reactions, while requiring higher temperatures (100-130°C), provide excellent regioselectivity and can accommodate more sterically hindered coupling partners [11]. The use of tributyltin derivatives enables the introduction of alkyl, alkenyl, and aryl groups with high efficiency, typically achieving yields of 75-88% [8] [11].

Halogen-Lithium Exchange Reactions

The bromine atom in 8-bromobicyclo[5.1.0]octane can be efficiently exchanged with lithium using strong lithium bases such as n-butyllithium, tert-butyllithium, or methyllithium at low temperatures (-78°C to -20°C) [1] [15] [16]. This transformation generates a highly reactive organolithium intermediate that can be trapped with various electrophiles to introduce new functional groups [15].

Research has shown that the lithium-halogen exchange reaction proceeds cleanly under anhydrous conditions, with yields typically ranging from 85-95% [1] [15]. The resulting organolithium species can undergo nucleophilic substitution reactions with carbonyl compounds, alkyl halides, and other electrophiles to generate carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds [16]. This methodology has proven particularly valuable for introducing complex substituents that would be difficult to install through direct cross-coupling approaches.

Cycloaddition Chemistry Enabled by Bicyclic Strain

The unique structural features of 8-bromobicyclo[5.1.0]octane, particularly the ring strain inherent in the cyclopropane moiety, enable various cycloaddition reactions that would be challenging or impossible with less strained systems. The bicyclic framework can participate both as a reactive partner and as a structural template for controlling the stereochemical outcome of cycloaddition processes [6] [17] [18].

Diels-Alder Cycloadditions

The bicyclo[5.1.0]octane system can function as a dienophile in Diels-Alder reactions, with the cyclopropane ring providing additional strain energy that facilitates the cycloaddition process [17] [19]. The rigid bicyclic framework enforces specific geometric constraints that lead to high stereoselectivity in the cycloaddition products [20]. Research has demonstrated successful [4+2] cycloadditions with various conjugated dienes, including acyclic and cyclic systems [17] [19].

The strain-promoted nature of these reactions allows for cycloadditions to proceed under milder conditions compared to analogous reactions with unstrained dienophiles [19]. Temperature requirements are typically reduced by 50-80°C, and reaction times are significantly shortened [21]. The bridged nature of the bicyclic system also provides excellent endo-selectivity, with endo/exo ratios often exceeding 20:1 [19].

Intramolecular Diels-Alder (IMDA) reactions involving 8-bromobicyclo[5.1.0]octane derivatives have proven particularly valuable for constructing complex polycyclic frameworks [19]. These reactions can generate bridged seven- and eight-membered ring systems with multiple stereogenic centers in a single transformation [19]. The inherent facial selectivity imposed by the bicyclic structure eliminates many of the stereochemical ambiguities typically encountered in intermolecular cycloadditions.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

While 8-bromobicyclo[5.1.0]octane itself does not contain the alkyne functionality required for SPAAC reactions, derivatives bearing alkyne substituents have shown remarkable reactivity in strain-promoted cycloadditions with organic azides [18] [22]. The additional strain energy provided by the bicyclic framework significantly accelerates the cycloaddition process, with rate constants reaching 2.0-2.9 M⁻¹s⁻¹ [18].

These reactions proceed without the need for copper catalysis and show excellent bioorthogonality, making them valuable for applications in chemical biology and materials science [22]. The high reactivity allows for quantitative labeling reactions under physiological conditions, with applications in protein modification and bioconjugation processes [18] [22].

[2+2] and [4+3] Cycloadditions

Recent research has revealed that appropriately functionalized derivatives of 8-bromobicyclo[5.1.0]octane can participate in formal [2+2] and [4+3] cycloaddition reactions under Lewis acid catalysis [23]. These transformations provide access to unique bridged polycyclic structures that are difficult to synthesize through alternative approaches [23].

The [4+3] cycloaddition reactions, promoted by zinc triflate catalysis, generate thiabicyclo[4.1.1]octane derivatives with broad substrate scope under mild reaction conditions [23]. In contrast, scandium triflate catalysis facilitates formal [2+2] reactions with trisubstituted alkenes to produce bicyclo[2.1.1]hexane frameworks featuring spirocyclic quaternary carbon centers [23]. These reactions demonstrate the versatility of the bicyclic platform for accessing diverse molecular architectures through strain-release mechanisms.

Functional Group Interconversion at the Bridgehead Position

The bridgehead bromine atom in 8-bromobicyclo[5.1.0]octane provides a strategic handle for systematic functional group manipulation, enabling the synthesis of diverse derivatives with altered electronic and steric properties. The unique geometric constraints imposed by the bicyclic framework often lead to enhanced reactivity and selectivity in these transformations compared to acyclic or monocyclic analogues [24] [25] [26].

Nucleophilic Substitution Reactions

The bridgehead position in bicyclic systems typically shows resistance to nucleophilic substitution due to geometric constraints that prevent the formation of planar carbocation intermediates required for SN1 mechanisms [24]. However, 8-bromobicyclo[5.1.0]octane represents an exception to Bredt's rule, as the larger ring size (seven-membered) provides sufficient flexibility to accommodate the geometric requirements for bridgehead reactivity [24].

Research has demonstrated that 8-bromobicyclo[5.1.0]octane undergoes nucleophilic substitution with various nucleophiles under forcing conditions [27] [24]. Strong nucleophiles such as alkoxide ions, thiolates, and amides can displace the bromine atom, although reaction rates are significantly slower compared to corresponding acyclic systems [24]. The reactions typically require elevated temperatures (100-150°C) and prolonged reaction times to achieve complete conversion.

Silver-promoted solvolysis reactions have proven more effective for bridgehead substitution, with silver perchlorate or silver triflate facilitating the displacement of bromine under milder conditions [27] [28]. These reactions proceed through cationic intermediates and show enhanced rates in polar protic solvents such as aqueous acetone or alcohol [27]. The use of silver salts enables the introduction of oxygen and nitrogen nucleophiles with yields ranging from 60-85% [28].

Radical-Mediated Transformations

The bridgehead position in 8-bromobicyclo[5.1.0]octane is readily accessible through radical-mediated processes, which avoid the geometric constraints associated with ionic mechanisms [29] [30]. Radical bromination and chlorination reactions proceed efficiently under standard conditions using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with radical initiators [29].

Tin hydride-mediated radical reductions provide an effective method for converting 8-bromobicyclo[5.1.0]octane to the parent hydrocarbon bicyclo[5.1.0]octane [30]. These reactions typically employ tributyltin hydride with azobis(isobutyronitrile) (AIBN) as the radical initiator at temperatures of 80-120°C [30]. The radical intermediates can also be trapped with various radical acceptors to introduce new functional groups at the bridgehead position.

Photochemical radical processes have shown particular promise for bridgehead functionalization [30]. Irradiation of 8-bromobicyclo[5.1.0]octane in the presence of nucleophilic radical sources leads to substitution products with excellent regioselectivity [30]. These reactions can be conducted under ambient conditions and often proceed with higher efficiency than thermal radical processes.

Oxidative Transformations

The bridgehead carbon in 8-bromobicyclo[5.1.0]octane derivatives can be selectively oxidized through various methods, providing access to carbonyl-containing compounds [25]. Transition metal-catalyzed oxidation reactions using catalysts such as palladium, copper, or ruthenium enable the conversion of bridgehead carbon-hydrogen bonds to carbon-oxygen bonds under mild conditions [25].

Ruthenium tetroxide-mediated oxidations have proven particularly effective for converting bridgehead alcohols (derived from 8-bromobicyclo[5.1.0]octane through nucleophilic substitution) to the corresponding ketones and carboxylic acids [25]. These reactions proceed with high chemoselectivity and can tolerate various functional groups elsewhere in the molecule [25].

The unique electronic environment at the bridgehead position often leads to enhanced reactivity toward oxidizing agents compared to acyclic systems [29]. This enhanced reactivity can be attributed to the geometric constraints that favor specific orbital interactions and stabilize radical intermediates formed during the oxidation process [29].

Reductive Transformations

8-Bromobicyclo[5.1.0]octane can be efficiently reduced to the parent hydrocarbon bicyclo[5.1.0]octane through various reductive methods [30] [4]. Catalytic hydrogenation using palladium on carbon or platinum catalysts provides a clean method for bromine removal, although elevated pressures (5-10 atm) and temperatures (80-120°C) are typically required [4].

Dissolving metal reductions using sodium or lithium in liquid ammonia offer an alternative approach that proceeds under milder conditions [30]. These reactions typically achieve quantitative conversion within 2-4 hours at -78°C to -33°C [30]. The Birch reduction conditions can be modified to selectively reduce only the bridgehead bromine while leaving other functional groups intact.

XLogP3

3.5

Exact Mass

188.02006 g/mol

Monoisotopic Mass

188.02006 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types